2-(Cyclopentylsulfanyl)-5-fluorobenzoic acid
Overview
Description
2-(Cyclopentylsulfanyl)-5-fluorobenzoic acid is an organic compound with the molecular formula C12H13FO2S It belongs to the class of benzoic acids and is characterized by the presence of a cyclopentylsulfanyl group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylsulfanyl)-5-fluorobenzoic acid typically involves the introduction of the cyclopentylsulfanyl group and the fluorine atom onto the benzoic acid core. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group can be introduced via a nucleophilic substitution reaction using a cyclopentylthiol reagent.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Cyclopentylsulfanyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylsulfanyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopentylsulfanyl group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid: Similar structure with a trifluoromethyl group instead of a single fluorine atom.
2-(Cyclopentylsulfanyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.
5-Fluorobenzoic acid: Lacks the cyclopentylsulfanyl group, resulting in different chemical properties.
Uniqueness
2-(Cyclopentylsulfanyl)-5-fluorobenzoic acid is unique due to the combination of the cyclopentylsulfanyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in synthetic chemistry and its utility in various research applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZRWEYWGMFFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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